molecular formula C23H23N3O6S B15010152 methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B15010152
M. Wt: 469.5 g/mol
InChI Key: BUEHPYQPARQBJN-UHFFFAOYSA-N
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Description

METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole moiety and the pyrrolidine ring. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of succinic anhydride with ammonia, followed by cyclization.

    Coupling Reactions: The benzodioxole and pyrrolidine intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLATE: Shares the benzodioxole moiety but differs in the rest of the structure.

    3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Contains the benzodioxole ring but has a different functional group.

Uniqueness

METHYL 4-(3-{[(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[3-[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H23N3O6S/c1-3-24-23(25-12-14-4-9-17-18(10-14)32-13-31-17)33-19-11-20(27)26(21(19)28)16-7-5-15(6-8-16)22(29)30-2/h4-10,19H,3,11-13H2,1-2H3,(H,24,25)

InChI Key

BUEHPYQPARQBJN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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